molecular formula C19H21FN2O2 B2963824 (2-Fluorophenyl)-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone CAS No. 2380058-24-0

(2-Fluorophenyl)-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone

Cat. No. B2963824
CAS RN: 2380058-24-0
M. Wt: 328.387
InChI Key: ATYWJIQIBBYKQF-UHFFFAOYSA-N
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Description

(2-Fluorophenyl)-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound is also known as FLX475 and belongs to the class of piperidine derivatives.

Mechanism of Action

The exact mechanism of action of (2-Fluorophenyl)-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone is not fully understood. However, it is believed to work by inhibiting the activity of a protein called CCR4. CCR4 is involved in the migration of immune cells to sites of inflammation and cancer. By inhibiting CCR4, FLX475 may reduce the migration of immune cells to these sites, thereby reducing inflammation and cancer growth.
Biochemical and Physiological Effects:
Studies have shown that (2-Fluorophenyl)-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone has several biochemical and physiological effects. It has been found to inhibit the growth and proliferation of cancer cells, induce cell cycle arrest, and promote apoptosis. FLX475 has also been found to reduce the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, and decrease the migration of immune cells to sites of inflammation.

Advantages and Limitations for Lab Experiments

One of the main advantages of using (2-Fluorophenyl)-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone in lab experiments is its specificity for CCR4. This makes it a useful tool for studying the role of CCR4 in cancer and inflammation. However, one limitation of using FLX475 is its potential toxicity. Studies have shown that high doses of FLX475 can cause liver damage and other adverse effects.

Future Directions

There are several future directions for research on (2-Fluorophenyl)-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone. One direction is to further investigate its potential as a cancer treatment. Studies have shown that FLX475 has activity against various types of cancer, but more research is needed to determine its effectiveness in clinical trials. Another direction is to explore its potential as a treatment for inflammatory diseases. FLX475 has been found to have anti-inflammatory properties, but more research is needed to determine its safety and efficacy in humans. Finally, future research could focus on developing new derivatives of FLX475 with improved specificity and reduced toxicity.

Synthesis Methods

The synthesis of (2-Fluorophenyl)-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone involves a multi-step process. The first step involves the synthesis of 6-methylpyridin-2-ylmethanol, which is then reacted with 3-bromopiperidine to form 3-[(6-methylpyridin-2-yl)oxymethyl]piperidine. The final step involves the reaction of 2-fluoroacetophenone with 3-[(6-methylpyridin-2-yl)oxymethyl]piperidine to form (2-Fluorophenyl)-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone.

Scientific Research Applications

(2-Fluorophenyl)-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone has been studied extensively for its potential therapeutic properties. It has been found to have activity against various types of cancer, including lung cancer, breast cancer, and colon cancer. FLX475 has also been found to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.

properties

IUPAC Name

(2-fluorophenyl)-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN2O2/c1-14-6-4-10-18(21-14)24-13-15-7-5-11-22(12-15)19(23)16-8-2-3-9-17(16)20/h2-4,6,8-10,15H,5,7,11-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATYWJIQIBBYKQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)OCC2CCCN(C2)C(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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